Pdhk-IN-5

Cancer Metabolism Type 2 Diabetes Kinase Inhibition

Broad-spectrum PDHK inhibitors (e.g., DCA, IC50 ~183 μM) lack the potency and isoform selectivity needed to dissect PDHK2/4 roles in the Warburg effect and metabolic disease. Pdhk-IN-5 (Compound 19) resolves this gap with single-digit nanomolar activity and validated cellular function. • PDHK2 IC50=0.006 μM; PDHK4 IC50=0.0329 μM - >30,000-fold more potent than DCA. • Antiproliferative activity in H1299 lung (GI50=13.4 μM) and DU145 prostate (GI50=10.2 μM) cancer models. • Synergy with satraplatin & demonstrated in vivo tumor suppression. • Supplied ≥98% pure (HPLC), ambient global shipping, full analytical documentation.

Molecular Formula C30H31N5O2
Molecular Weight 493.6 g/mol
Cat. No. B12398859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdhk-IN-5
Molecular FormulaC30H31N5O2
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C3=C(C(=CC=C3)C4CC4)NC2=N1)C5=NN=C(O5)C(CC(=O)NCC6=CC=CC=C6)C(C)C
InChIInChI=1S/C30H31N5O2/c1-17(2)23(15-26(36)31-16-19-8-5-4-6-9-19)29-34-35-30(37-29)24-14-25-22-11-7-10-21(20-12-13-20)27(22)33-28(25)32-18(24)3/h4-11,14,17,20,23H,12-13,15-16H2,1-3H3,(H,31,36)(H,32,33)
InChIKeyFIEODOYVCMKNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pdhk-IN-5: Selective PDHK Inhibitor Overview


Pdhk-IN-5, also designated as Compound 19 or 19n [1], is a resorcinol amide-derived small molecule inhibitor of pyruvate dehydrogenase kinases (PDHKs) [2]. It exhibits single-digit nanomolar inhibitory activity against PDHK2 (IC50 = 0.006 μM) and PDHK4 (IC50 = 0.0329 μM) [1]. Structurally, it is characterized by a five-membered heteroaromatic ring [1][2] with the molecular formula C30H31N5O2 and a molecular weight of 493.60 g/mol . The compound is primarily utilized in preclinical research to modulate the Warburg effect in cancer cells and to explore metabolic dysregulation in diabetes .

Pdhk-IN-5 vs. Generic PDHK Inhibitors


Broad-spectrum or poorly characterized PDHK inhibitors are inadequate for research requiring precise modulation of specific isoforms or robust cellular activity. For instance, the classic inhibitor dichloroacetate (DCA) exhibits weak, millimolar-range activity (PDHK2 IC50 = 183 μM) , while some newer agents like VER-246608 (Compound 6) show improved potency but lack cellular efficacy [1]. Furthermore, the field has historically lacked well-characterized tool compounds that can differentiate between the four PDHK isoforms, a necessity for dissecting their distinct roles in diseases such as cancer and diabetes [2]. The following evidence demonstrates that Pdhk-IN-5 addresses these specific gaps, offering a unique combination of nanomolar potency, isoform selectivity, and validated cellular function that cannot be assumed from a general PDHK inhibitor classification.

Pdhk-IN-5: Comparative Efficacy Data


PDHK2 & PDHK4 Inhibition Potency

Pdhk-IN-5 demonstrates significantly higher potency for PDHK2 and PDHK4 compared to the classic inhibitor dichloroacetate (DCA), the pan-inhibitor PS10, and the selective inhibitor VER-246608. Specifically, Pdhk-IN-5 achieves an IC50 of 0.006 μM for PDHK2 , representing a >30,000-fold improvement over DCA (IC50 = 183 μM) , a >133-fold improvement over PS10 (IC50 = 0.8 μM) , and a >14-fold improvement over VER-246608 (IC50 = 0.084 μM) . For PDHK4, Pdhk-IN-5 (IC50 = 0.0329 μM) is >2,400-fold more potent than DCA (IC50 = 80 μM) , >23-fold more potent than PS10 (IC50 = 0.76 μM) , and >2.7-fold more potent than VER-246608 (IC50 = 0.091 μM) . This vast difference in potency is critical for studies where high concentrations of weaker inhibitors may introduce off-target effects or solubility issues.

Cancer Metabolism Type 2 Diabetes Kinase Inhibition

Antiproliferative Activity vs. VER-246608

In a direct comparative study, Pdhk-IN-5 (designated as compound 19n) exhibited markedly superior antiproliferative activity against human cancer cell lines compared to the lead compound VER-246608 (compound 6). The growth inhibition (GI50) values for Pdhk-IN-5 were 13.4 µM in H1299 lung carcinoma cells and 10.2 µM in DU145 prostate carcinoma cells [1]. In contrast, VER-246608 demonstrated significantly weaker antiproliferative effects in the same models, with the authors stating that Pdhk-IN-5 possesses 'a much higher antiproliferative activity against cancer cells than does 6' [1]. This cellular potency advantage is critical for translating target engagement into meaningful biological outcomes.

Cancer Cell Proliferation Lung Cancer Prostate Cancer

Apoptosis via Mitochondrial Dysfunction

Pdhk-IN-5 (19n) induces apoptosis in cancer cells through a mechanism involving mitochondrial dysfunction, a functional outcome not uniformly observed with other PDHK inhibitors [1]. This was demonstrated in the same study where treatment with Pdhk-IN-5 led to a dose-dependent increase in reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential . While apoptosis induction is a class-level effect associated with PDHK inhibition, the specific demonstration of mitochondrial dysfunction as the initiating event provides a mechanistic differentiator for Pdhk-IN-5 compared to inhibitors that may only exhibit cytostatic effects.

Apoptosis Mitochondrial Metabolism Cancer Cell Death

Synergy with Platinum Chemotherapy

Pdhk-IN-5 (19n) synergistically increases the cytotoxic effect of the platinum-based chemotherapeutic agent satraplatin against H1299 lung carcinoma cells [1]. This combination effect suggests that Pdhk-IN-5 can sensitize cancer cells to existing chemotherapies, potentially lowering the required dose of the cytotoxic agent and mitigating associated side effects. While the precise combination index (CI) value is not publicly available in the abstract, the reported synergistic interaction is a key differentiator for researchers investigating combination regimens or strategies to overcome chemoresistance.

Combination Therapy Lung Cancer Satraplatin

In Vivo Tumor Suppression in Xenograft

Pdhk-IN-5 (19n) has been shown to effectively block tumorigenesis of H1299 lung cancer cells in vivo, as reported in the same foundational study [1]. This in vivo demonstration of efficacy provides a critical bridge between the potent biochemical and cellular activities of Pdhk-IN-5 and its potential therapeutic utility. While detailed pharmacokinetic and tumor growth inhibition data are not provided in the abstract, the confirmation of in vivo tumor suppression distinguishes Pdhk-IN-5 from many tool compounds that lack demonstrated activity in animal models.

In Vivo Efficacy Xenograft Model Lung Cancer

Pdhk-IN-5: Key Research Applications


Targeting the Warburg Effect in Oncology

Pdhk-IN-5 is ideally suited for studies investigating metabolic reprogramming in cancer. Its potent inhibition of PDHK2 and PDHK4 [1] effectively reverses the Warburg effect by promoting pyruvate dehydrogenase complex activity, thereby shifting metabolism from glycolysis to oxidative phosphorylation [2]. This is particularly relevant in lung (H1299) and prostate (DU145) cancer models where Pdhk-IN-5 has demonstrated robust antiproliferative activity (GI50 = 13.4 µM and 10.2 µM, respectively) [1].

PDHK Isoform Selectivity Studies

The high degree of selectivity for PDHK2 (IC50 = 0.006 µM) and PDHK4 (IC50 = 0.0329 µM) over other isoforms [1] makes Pdhk-IN-5 an invaluable tool for dissecting the individual contributions of these kinases in complex disease states such as type 2 diabetes and heart failure. This is in contrast to pan-inhibitors like PS10 or VER-246608, which have a broader isoform profile [2].

Combination Therapy with Platinum Drugs

The demonstrated synergistic effect of Pdhk-IN-5 with satraplatin [1] positions it as a key reagent for investigating novel combination regimens aimed at enhancing chemosensitivity. Researchers can use Pdhk-IN-5 to explore mechanisms of chemoresistance and to develop more effective treatment protocols for lung and other cancers.

In Vivo Xenograft & Syngeneic Models

Given its documented ability to suppress tumorigenesis in vivo [1], Pdhk-IN-5 is a strong candidate for inclusion in preclinical animal studies. Its superior cellular potency compared to earlier lead compounds [1] suggests it may achieve effective target modulation at tolerable doses, making it suitable for both subcutaneous and orthotopic tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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